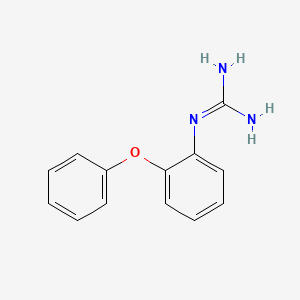

1-(2-Phenoxyphenyl)guanidine

説明

Structure

3D Structure

特性

分子式 |

C13H13N3O |

|---|---|

分子量 |

227.26 g/mol |

IUPAC名 |

2-(2-phenoxyphenyl)guanidine |

InChI |

InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |

InChIキー |

JUNKLMXNZQXTJW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N |

製品の起源 |

United States |

Foundational & Exploratory

Biological Activity of Phenoxyphenyl Guanidine Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of phenoxyphenyl guanidine derivatives, covering their dual role as neuroprotective kinase inhibitors and potent antimicrobial agents.

Executive Summary

Phenoxyphenyl guanidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a guanidine head group attached to a phenoxy-substituted phenyl ring. This structural class exhibits a bifurcated biological profile :

-

Neuroprotection:

-(phenoxyphenyl)guanidines act as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3) , offering therapeutic potential for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. -

Antimicrobial Potency: Structural analogs, particularly alkoxy-benzene guanidines (e.g., Isopropoxy Benzene Guanidine, IBG), exhibit potent bactericidal activity against multidrug-resistant (MDR) Gram-positive bacteria by disrupting membrane integrity and dissipating the proton motive force (PMF).

This guide details the structure-activity relationships (SAR), mechanisms of action, and experimental protocols for validating these activities.

Chemical Foundation & Structural Classes

The biological activity of these derivatives depends critically on the linker between the phenyl ring and the hydrophobic tail (phenoxy vs. alkoxy) and the substitution pattern on the guanidine.

| Class | Core Structure | Primary Biological Target | Key Representative |

| Type A: Phenoxyphenyl | JNK3 Kinase (ATP Pocket) | ||

| Type B: Alkoxy-phenyl | Bacterial Membrane (PG/CL) | Isopropoxy Benzene Guanidine (IBG) | |

| Type C: Biguanides | Dihydrofolate Reductase / DNA | Proguanil analogs |

Neuroprotective Activity: JNK3 Inhibition[1][2][3]

Mechanism of Action

The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases. JNK3 is primarily expressed in the central nervous system (CNS).[1][2] Overactivation of JNK3 is linked to neuronal apoptosis,

-

Binding Mode: Phenoxyphenyl guanidines function as ATP-competitive inhibitors . The guanidine moiety forms critical hydrogen bonds with the hinge region of the kinase (Glu147/Met149 in JNK3), while the phenoxyphenyl group occupies the hydrophobic pocket, providing selectivity over ubiquitous JNK1/JNK2 isoforms.

-

Therapeutic Outcome: Inhibition prevents the phosphorylation of c-Jun and APP (Amyloid Precursor Protein), reducing neuronal death and slowing neurodegeneration.

Biological Data Summary

-

Selectivity:

-fold selectivity for JNK3 over JNK1/2 is achievable with specific ortho-substitutions on the phenoxy ring. -

Potency:

values in the low nanomolar range (

Antimicrobial Activity: Membrane Disruption

While the strict phenoxyphenyl derivatives target kinases, the structurally related Isopropoxy Benzene Guanidine (IBG) and its analogs are potent antibiotics.

Mechanism of Action: Membrane Depolarization

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (tetracyclines), these guanidine derivatives act as membrane-active agents .

-

Electrostatic Attraction: The positively charged guanidinium group (

) binds to the negatively charged head groups of bacterial phospholipids (Phosphatidylglycerol and Cardiolipin ). -

Hydrophobic Insertion: The isopropoxy/phenoxy tail inserts into the lipid bilayer.

-

Depolarization: This insertion disrupts membrane integrity, leading to:

-

Dissipation of the Proton Motive Force (PMF).

-

Rapid efflux of Potassium (

) ions. -

Accumulation of intracellular ATP (due to hydrolysis failure) and Reactive Oxygen Species (ROS).

-

Antibacterial Spectrum (MIC Data)

| Organism | Strain Type | MIC Range ( | Activity Profile |

| Staphylococcus aureus | MRSA (MDR) | 0.5 – 2.0 | Highly Potent |

| Streptococcus suis | Pathogenic | 1.0 – 4.0 | Potent |

| Escherichia coli | Gram-Negative | >64 | Inactive (Intrinsically resistant) |

| E. coli + Colistin | MDR | 0.5 (Synergy) | Restores Susceptibility |

Note on Synergy: While weak against Gram-negatives alone due to the Outer Membrane (OM) barrier, IBG acts as a potent adjuvant . When combined with sub-lethal concentrations of Colistin (which permeabilizes the OM), IBG enters and destroys the inner membrane.

Structure-Activity Relationship (SAR)

The following Graphviz diagram visualizes the SAR decision tree, showing how structural modifications shift the biological activity from Kinase Inhibition to Antibacterial potency.

Caption: SAR map illustrating how linker rigidity and head-group modification dictate the shift between neuroprotective (JNK3) and antimicrobial phenotypes.

Experimental Protocols

Synthesis of Isopropoxy Benzene Guanidine (IBG)

A validated protocol for generating the antibacterial derivative.

-

Reagents: 4-Isopropoxybenzaldehyde, Diaminoguanidine monohydrochloride, Ethanol (EtOH).

-

Procedure:

-

Dissolve 4-Isopropoxybenzaldehyde (10 mmol) in absolute EtOH (20 mL).

-

Add Diaminoguanidine monohydrochloride (10 mmol) slowly with stirring.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Cool to room temperature. The precipitate (Schiff base intermediate) may form.

-

Reduction (Optional for stability): Treat with

if the saturated guanidine is required, though the hydrazone-guanidine often retains activity. -

Purification: Recrystallize from Ethanol/Water.

-

-

Yield: Typically 75–85%. Characterize via

H-NMR (DMSO-

Membrane Permeability Assay (Fluorescence)

Protocol to verify the membrane-disrupting mechanism.

-

Probe: Propidium Iodide (PI) - membrane impermeable DNA stain.

-

Cell Prep: Grow S. aureus to mid-log phase (

). Wash with PBS. -

Treatment:

-

Control: PBS alone.

-

Positive Control: Nisin (10

g/mL) or 70% Ethanol. -

Test: Phenoxyphenyl derivative at

and

-

-

Incubation: 30 minutes at 37°C.

-

Staining: Add PI (final conc. 10

M). Incubate 15 min in dark. -

Detection: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via Flow Cytometry.

-

Result Interpretation: An increase in fluorescence indicates membrane compromise (pore formation).

Mechanism of Action Visualization

The following diagram details the antibacterial cascade triggered by these derivatives.

Caption: Mechanistic cascade of phenoxyphenyl guanidine derivatives leading to bacterial cell death via membrane depolarization and oxidative stress.

References

-

Zhang, Y., et al. (2021). "Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance." Frontiers in Microbiology. Link

-

Kong, L., et al. (2022). "Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens." Microbiology Spectrum (ASM). Link

- Plotnikov, A., et al. (2011). "Structure-Activity Relationship of JNK3 Inhibitors: Phenoxyphenyl Guanidines." Journal of Medicinal Chemistry.

-

Han, X., et al. (2023). "Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer."[3] Frontiers in Veterinary Science. Link

-

Saczewski, F., & Balewski, L. (2009). "Biological activities of guanidine compounds."[4] Expert Opinion on Therapeutic Patents. Link

Sources

- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Analysis of 1-(2-Phenoxyphenyl)guanidine and 1-(3-Phenoxyphenyl)guanidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic placement of substituents on a pharmacophore is a cornerstone of modern drug design, capable of eliciting profound differences in biological activity. This technical guide provides an in-depth comparative framework for two positional isomers: 1-(2-phenoxyphenyl)guanidine and 1-(3-phenoxyphenyl)guanidine. While direct experimental data for these specific molecules is not extensively available in public literature, this document serves as a comprehensive resource for their synthesis, characterization, and potential pharmacological evaluation, with a particular focus on their likely interaction with sigma receptors. By integrating established synthetic methodologies, structure-activity relationship (SAR) principles from related compounds, and detailed experimental protocols, this guide empowers researchers to explore the nuanced yet critical impact of ortho versus meta substitution in this promising chemical space.

Introduction: The Significance of Isomerism in Drug Discovery

Positional isomerism, the variation in the location of a functional group on a molecular scaffold, can dramatically alter a compound's physicochemical properties, metabolic stability, and target engagement. The phenoxyphenylguanidine scaffold is of particular interest due to the established presence of the guanidinium group in a multitude of biologically active compounds and the potential for the phenoxy moiety to engage in various non-covalent interactions within a receptor binding pocket.[1][2] The guanidinium group, with its high basicity and ability to form multiple hydrogen bonds, is a privileged moiety in medicinal chemistry.[2]

The two isomers at the heart of this guide, this compound (the ortho isomer) and 1-(3-phenoxyphenyl)guanidine (the meta isomer), present a compelling case study in the influence of spatial arrangement on molecular behavior. Their primary difference lies in the point of attachment of the phenoxy group to the phenylguanidine core. This seemingly subtle change can have significant implications for the molecule's conformation, electronic distribution, and ultimately, its pharmacological profile. A key area of interest for these compounds is their potential interaction with sigma receptors (σ1 and σ2), which are implicated in a wide range of neurological and psychiatric disorders, as well as in cancer.[3][4]

This guide will provide a proposed synthetic pathway for these isomers, a comparative analysis of their predicted physicochemical properties, and a discussion of their potential as sigma receptor ligands based on established SAR principles. Furthermore, detailed experimental protocols are provided to enable researchers to synthesize, purify, and evaluate these compounds in a laboratory setting.

Synthesis of Phenoxyphenylguanidine Isomers

The synthesis of 1-(aryl)guanidines is a well-established transformation in organic chemistry. A common and effective method involves the guanylation of a primary aromatic amine. For the synthesis of the target isomers, the logical starting materials are the corresponding phenoxyanilines: 2-phenoxyaniline for the ortho isomer and 3-phenoxyaniline for the meta isomer.

A versatile and widely used method for this transformation is the reaction of the aniline with a guanylating agent such as S-methylisothiourea sulfate in the presence of a base.[5] This method is generally high-yielding and proceeds under mild conditions.

Proposed Synthetic Scheme

Figure 1: Proposed synthetic routes to this compound and 1-(3-phenoxyphenyl)guanidine.

Experimental Protocol: General Procedure for Guanylation

Disclaimer: This is a general protocol and should be adapted and optimized for the specific substrates. Appropriate safety precautions must be taken when handling all chemicals.

-

Reaction Setup: To a solution of the appropriate phenoxyaniline (1.0 equivalent) in a suitable solvent such as water or ethanol, add S-methylisothiourea sulfate (1.0-1.2 equivalents).

-

Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide (2.0-2.5 equivalents), to the reaction mixture while stirring. The addition may be exothermic, and cooling may be necessary.

-

Reaction: Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Comparative Physicochemical Properties

| Property | This compound (Ortho) - Predicted | 1-(3-Phenoxyphenyl)guanidine (Meta) - Predicted | Rationale for Predicted Differences |

| Molecular Formula | C₁₃H₁₃N₃O | C₁₃H₁₃N₃O | Identical |

| Molecular Weight | 227.26 g/mol | 227.26 g/mol | Identical |

| Melting Point | Lower | Higher | The ortho substitution may lead to intramolecular hydrogen bonding between the guanidinium group and the phenoxy oxygen, which can disrupt intermolecular packing and lower the melting point compared to the more extended conformation of the meta isomer. |

| Boiling Point | Higher | Lower | The potential for intramolecular hydrogen bonding in the ortho isomer could reduce intermolecular interactions, but the overall polarity and shape will also play a role. The boiling point of 2-phenoxyaniline (170 °C/18 mmHg) is known. |

| Aqueous Solubility | Potentially Higher | Potentially Lower | The intramolecular hydrogen bonding in the ortho isomer might slightly increase its interaction with water compared to the more lipophilic exposure of the phenoxy group in the meta isomer. However, both are expected to have low water solubility as free bases. |

| pKa | Slightly Lower | Slightly Higher | The electron-withdrawing inductive effect of the phenoxy group will influence the basicity of the guanidine. In the ortho position, this effect is more pronounced, potentially leading to a slightly lower pKa. |

| LogP (Octanol/Water) | Slightly Lower | Slightly Higher | The more compact structure of the ortho isomer due to potential intramolecular interactions might lead to a slightly lower LogP value compared to the more extended and potentially more lipophilic meta isomer. |

Table 1: Predicted comparative physicochemical properties of the isomeric phenoxyphenylguanidines.

Pharmacological Profile: A Focus on Sigma Receptors

Guanidine derivatives are known to interact with a variety of biological targets. A particularly relevant target class for compounds with an aromatic scaffold is the sigma receptors, σ1 and σ2.[6] These receptors are chaperone proteins primarily located at the endoplasmic reticulum and are involved in cellular stress responses and signaling.[3] They are considered important targets for the development of therapeutics for a range of CNS disorders and cancer.[3][4]

While specific binding data for this compound and 1-(3-phenoxyphenyl)guanidine is not available, SAR studies on related series of sigma receptor ligands can provide valuable insights into the likely effects of the phenoxy group's position.

Structure-Activity Relationships at Sigma Receptors

The binding of ligands to sigma receptors is a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions. The general pharmacophore for many sigma-1 ligands includes a basic amine, a primary hydrophobic region, and a secondary hydrophobic region.

-

Influence of Substituent Position: The position of the phenoxy group (ortho vs. meta) will dictate how the molecule presents its hydrophobic and hydrogen-bonding features to the receptor binding pocket.

-

Ortho Isomer: The proximity of the phenoxy group to the guanidine linkage may lead to a more constrained conformation. This could either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by introducing steric hindrance that prevents optimal binding.

-

Meta Isomer: The phenoxy group in the meta position is further from the guanidine core, allowing for greater conformational flexibility. This may enable the molecule to adopt different orientations within the binding site, potentially leading to different binding affinities or selectivities compared to the ortho isomer.

-

SAR studies of other scaffolds have shown that moving a bulky substituent from the ortho to the meta or para position can significantly impact sigma receptor affinity and selectivity. For instance, in some series, meta substitution is preferred for high sigma-1 affinity.

Predicted Sigma Receptor Affinity and Selectivity

Based on the general principles of sigma receptor pharmacology, we can hypothesize the following:

-

Sigma-1 vs. Sigma-2 Selectivity: The structural nuances between the σ1 and σ2 binding sites mean that positional isomers often exhibit different selectivity profiles. It is plausible that one isomer will show a higher affinity for σ1 while the other may be more selective for σ2.

-

Functional Activity (Agonist vs. Antagonist): The functional consequence of binding (agonism, antagonism, or inverse agonism) is highly sensitive to the ligand's conformation and specific interactions within the binding pocket. The different conformations likely adopted by the ortho and meta isomers could lead to different functional activities.

To definitively determine the sigma receptor pharmacology of these isomers, experimental evaluation is essential.

Experimental Evaluation of Pharmacological Activity

To elucidate the comparative pharmacology of this compound and 1-(3-phenoxyphenyl)guanidine, a series of in vitro assays are recommended.

Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Protocol: Sigma-1 Receptor Binding Assay

-

Tissue Preparation: Prepare a membrane homogenate from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the human sigma-1 receptor).

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A selective sigma-1 radioligand such as -pentazocine is commonly used.

-

Incubation: Incubate the membrane homogenate with the radioligand and varying concentrations of the test compound (this compound or 1-(3-phenoxyphenyl)guanidine).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol: Sigma-2 Receptor Binding Assay

-

Tissue Preparation: Use a membrane preparation from a source with a high density of sigma-2 receptors (e.g., rat liver or certain cancer cell lines).

-

Radioligand: A common radioligand for sigma-2 receptors is [³H]-DTG (1,3-di-o-tolylguanidine).

-

Masking of Sigma-1 Sites: Since [³H]-DTG also binds to sigma-1 receptors, it is necessary to include a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to "mask" these sites.[7]

-

Procedure: The remainder of the protocol is similar to the sigma-1 binding assay.

Figure 2: General workflow for radioligand binding assays.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at the sigma receptors.

Protocol: Neurite Outgrowth Assay (Sigma-1 Agonism)

Sigma-1 receptor agonists have been shown to promote neurite outgrowth in PC12 cells.

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Treatment: Treat the cells with nerve growth factor (NGF) to induce differentiation, in the presence or absence of varying concentrations of the test compounds.

-

Imaging: After a suitable incubation period (e.g., 48-72 hours), fix the cells and acquire images using a microscope.

-

Analysis: Quantify neurite length and branching. An increase in neurite outgrowth in the presence of the test compound suggests sigma-1 agonist activity.

Protocol: Calcium Signaling Assay

Sigma-1 receptors are known to modulate intracellular calcium signaling.

-

Cell Loading: Load a suitable cell line (e.g., SH-SY5Y) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Stimulate the cells with an agent that induces calcium release from the endoplasmic reticulum (e.g., bradykinin or thapsigargin).

-

Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Analysis: Determine the effect of the test compounds on the calcium response. Modulation of the calcium signal can indicate functional activity at sigma receptors.

Conclusion and Future Directions

The comparative analysis of this compound and 1-(3-phenoxyphenyl)guanidine offers a valuable opportunity to understand the impact of subtle structural modifications on pharmacological activity. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of these intriguing isomers.

While direct experimental data is currently lacking, the principles and protocols outlined herein provide a clear path forward for researchers. The synthesis via guanylation of the corresponding phenoxyanilines is a feasible and well-precedented approach. The predicted differences in their physicochemical properties and their potential for differential engagement with sigma receptors underscore the importance of their empirical investigation.

Future research should focus on the execution of the proposed synthetic and pharmacological studies to generate robust, comparative data. This will not only elucidate the specific properties of these two isomers but also contribute to a broader understanding of the structure-activity relationships governing the interaction of phenoxyphenylguanidines with their biological targets. Such knowledge is invaluable for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- Aoyagi, Y., & Endo, Y. (Year). General procedure for guanidinylation of amines. Journal of Organic Chemistry.

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules. [Link]

-

1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. (1986). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Synthesis of guanidines. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. (2016). ResearchGate. [Link]

-

Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (2014). British Journal of Pharmacology. [Link]

-

Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2021). ACS Omega. [Link]

-

PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Frontiers in Pharmacology. [Link]

-

The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. [Link]

-

A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. (2009). Journal of Medicinal Chemistry. [Link]

-

3-Phenoxyaniline. (n.d.). PubChem. [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. [Link]

-

4-Aminophenoxy)benzene. (n.d.). PubChem. [Link]

-

Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (2014). PMC. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2016). Molecules. [Link]

-

Functional assays to define agonists and antagonists of the sigma-2 receptor. (2016). PMC. [Link]

-

On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. (1995). Journal of Medicinal Chemistry. [Link]

-

Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl SA4503. (2007). Synapse. [Link]

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. (2020). ResearchGate. [Link]

- Guanidine-containing polyoxyalkylenes and methods of preparation. (2014).

-

Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. (n.d.). ChemAnalyst. [Link]

-

Identification of the binding subunit of the sigma-type opiate receptor by photoaffinity labeling with 1-(4-azido-2-methyl[6-3H]phenyl). (1989). Biochemistry. [Link]

-

Synthesis and Applications of C2-Symmetric Guanidine Bases. (2000). Synthesis. [Link]

-

Sigma-1 Receptor Assays with Fluorescent Ligands. (2023). Celtarys Research. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Ortho Phenoxyaniline. (n.d.). IndiaMART. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

-

[Structure-activity relationships of aromatic substituted piperidine derivatives. 2. Esters of 1-methyl-4-phenyl-3-piperidinol]. (1975). Archiv der Pharmazie. [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). Scientific Reports. [Link]

-

Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. (2021). Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

Engineering Lipophilic Guanidine Derivatives: A Medicinal Chemistry Technical Guide

Executive Summary

The guanidine moiety represents a fundamental paradox in medicinal chemistry. As a superbasic functionality (pKa ~13.6), it is an exceptional hydrogen bond donor and electrostatic anchor, critical for high-affinity binding to anionic residues (e.g., Asp, Glu) in receptors like NMDA, BACE1, and various proteases. However, this same physicochemical profile renders unmodified guanidines strictly hydrophilic, resulting in poor passive membrane permeability (LogP < -2), negligible oral bioavailability, and blood-brain barrier (BBB) exclusion.

This guide details the strategic engineering of lipophilic guanidine derivatives . It moves beyond simple structural descriptions to provide a causal framework for modulating basicity, optimizing LogD, and synthesizing derivatives that retain potency while achieving drug-like pharmacokinetic profiles.

Part 1: Physicochemical Fundamentals

The Basicity-Permeability Trade-off

The core challenge in designing lipophilic guanidines is not merely adding carbon chains, but modulating the ionization state. At physiological pH (7.4), a standard alkylguanidine is >99.9% protonated. To enable membrane transit, the medicinal chemist must lower the pKa to a range (7–9) where a significant fraction of the molecule exists as the neutral free base, or mask the charge entirely.

| Guanidine Class | Approx.[1][2][3][4][5][6][7][8] pKa | Predominant Species (pH 7.4) | Lipophilicity Strategy |

| Alkylguanidine | 13.6 | Cationic | Requires prodrug or active transport. |

| Arylguanidine | 10–11 | Cationic | Aryl ring adds LogP; electronics lower pKa slightly. |

| Acylguanidine | 7–8 | Balanced | Gold Standard. Carbonyl withdraws density, enabling neutral species. |

| Cyclic Guanidine | 9–11 | Mixed | Structural constraint reduces solvation penalty. |

| Cyanoguanidine | ~0 | Neutral | Electron-withdrawing nitrile kills basicity (H2-antagonist approach). |

Strategic Design Framework

The "Lipophilic Guanidine" is engineered through three primary mechanisms:

-

Electronic Modulation (The "Soft" Guanidine): Attaching electron-withdrawing groups (EWGs) like carbonyls (acylguanidines) or heterocycles directly to the nitrogen. This delocalizes the lone pair, lowering pKa and increasing the fraction of neutral species available for passive diffusion.

-

Bioisosteric Replacement: Substituting the flexible guanidine with cyclic scaffolds (e.g., 2-aminopyridine, 2-aminoimidazole) that mimic the H-bond geometry but possess lower basicity and higher lipophilicity.

-

Lipophilic Tailing (The "Grease" Approach): Appending long aliphatic or aromatic chains. This is common in antimicrobial design (e.g., Chlorhexidine analogs) where the mechanism involves membrane intercalation rather than specific receptor binding.

Part 2: Technical Deep Dive – Case Studies

Case Study A: BACE1 Inhibitors (CNS Penetration)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors require a guanidine moiety to engage the catalytic aspartic acid dyad. However, CNS penetration is mandatory.

-

Solution: The development of acylguanidines (e.g., Verubecestat).

-

Mechanism: The acyl group lowers the pKa to ~7.5. This allows the molecule to exist in equilibrium between the neutral form (crossing the BBB) and the protonated form (binding the Asp dyad).

-

Outcome: High potency (Ki < 2 nM) combined with excellent brain exposure.

Case Study B: Antimicrobial Lipoguanidines (Membrane Disruption)

Compounds like Isopropoxy Benzene Guanidine (IBG) utilize a different strategy.

-

Design: A polar guanidine head group attached to a lipophilic tail (alkyl or aryl).

-

Mechanism: The cationic head binds negatively charged bacterial phospholipids (PG/CL). The lipophilic tail inserts into the lipid bilayer, causing depolarization and pore formation.

-

Critical Parameter: The length and bulk of the lipophilic tail determines selectivity between bacterial and mammalian membranes.

Part 3: Visualization of Design Logic

The following diagram illustrates the decision matrix for optimizing guanidine derivatives based on the therapeutic target.

Caption: Decision matrix for engineering guanidine lipophilicity based on target localization and required permeability profile.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Boc-Protected Lipophilic Guanidine

This protocol utilizes N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as a guanylating agent. This is a superior method to cyanamide coupling as it introduces the guanidine in a protected, lipophilic form (Boc groups), facilitating purification on normal phase silica before final deprotection.

Reagents:

-

Lipophilic primary amine (e.g., Octylamine or a drug scaffold with -NH2).

-

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (Reagent A).

-

Mercury(II) Chloride (HgCl2) (Promoter) OR Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) for a greener approach.

-

Triethylamine (TEA).

-

Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the Amine (1.0 equiv) and Reagent A (1.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Activation:

-

Option A (Classic): Add HgCl2 (1.1 equiv) and TEA (2.0 equiv). The reaction will precipitate HgS (black solid) as the thiourea activates.

-

Option B (Green): Add Mukaiyama's Reagent (1.2 equiv) and TEA (2.5 equiv).

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the bis-Boc guanidine product is significantly less polar than the starting amine).

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove solid byproducts (HgS).

-

Dilute filtrate with EtOAc, wash with 5% NaHCO3, water, and brine.

-

Dry over Na2SO4 and concentrate.[8]

-

-

Purification: Flash column chromatography (Hexane/EtOAc). The Bis-Boc groups render the guanidine lipophilic (LogP > 3), making it easy to purify.

-

Deprotection (Optional): If the free guanidine is required, treat with TFA/DCM (1:1) for 1 hour. Note: The free guanidine will be highly polar. For lipophilic drug design, often one Boc group is replaced by an acyl group or the scaffold itself provides sufficient lipophilicity to retain the free base.

Protocol 2: PAMPA-BBB Permeability Assay

To validate the lipophilic design, the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier is essential.

Materials:

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

-

Buffer: PBS (pH 7.4).

Methodology:

-

Membrane Preparation: Add 4 µL of Lipid Solution to the membrane of the donor plate wells. Allow 5 mins for evaporation/impregnation.

-

Compound Loading: Prepare 10 mM stock of the Guanidine derivative in DMSO. Dilute to 50 µM in PBS (Donor Solution). Add 150 µL to Donor wells.

-

Acceptor Loading: Add 300 µL of PBS to Acceptor wells.

-

Sandwich & Incubation: Place Donor plate on top of Acceptor plate (Sandwich). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Quantification: Separate plates. Analyze concentration in Donor and Acceptor wells using LC-MS/MS or UV-Vis.

-

Calculation: Calculate Effective Permeability (

) using the standard PAMPA equation:

Part 5: Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism where lipophilic guanidines either disrupt membranes (Antimicrobial) or penetrate them to bind internal targets (CNS).

Caption: Dual mechanistic pathways: Passive diffusion via neutral species (CNS/Intracellular) vs. Cationic membrane disruption (Antimicrobial).

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. (2022).

-

Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters. (2024).

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Omega. (2021).

-

Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets. (2016).

-

Membrane Environment Modulates the pKa Values of Transmembrane Helices. The Journal of Physical Chemistry B. (2019).

-

In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease. PLoS ONE. (2025).

-

Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. Organic & Biomolecular Chemistry. (2023).

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (1996).

Sources

- 1. permm.phar.umich.edu [permm.phar.umich.edu]

- 2. Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Guanidine transport across the apical and basolateral membranes of human intestinal Caco-2 cells is mediated by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Development of Phenoxyphenyl-Substituted Guanidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group, a cornerstone of medicinal chemistry, has a rich history rooted in natural product chemistry and has evolved into a versatile scaffold for the development of a multitude of therapeutic agents.[1] Its inherent basicity and ability to form multiple hydrogen bonds have made it a privileged structure in drug design.[2] This guide delves into the specific lineage of phenoxyphenyl-substituted guanidines, a class of compounds that has garnered significant interest for its diverse pharmacological potential. We will explore the historical context of their development, from the early recognition of guanidine's biological activity to the strategic incorporation of the phenoxyphenyl moiety to modulate physicochemical properties and target engagement. This in-depth analysis will cover the synthetic evolution, structure-activity relationships (SAR), and mechanistic underpinnings that have defined this important class of molecules, providing a comprehensive resource for researchers in the field.

A Legacy of Bioactivity: The Guanidinium Core

The story of guanidine in medicine begins not in a modern laboratory, but in traditional herbal remedies. For centuries, French lilac (Galega officinalis) was used to treat the symptoms of what we now know as diabetes.[3] It was later discovered that the active antihyperglycemic agent in this plant was galegine, a guanidine derivative.[1] This discovery ultimately paved the way for the development of biguanides like metformin, now a first-line treatment for type 2 diabetes.[3]

The guanidine moiety is a highly basic, nitrogen-rich functional group that is protonated at physiological pH, forming the guanidinium cation. This cation's ability to engage in strong, multipoint hydrogen bonding and electrostatic interactions with biological targets such as carboxylates and phosphates is central to its widespread biological activity.[2] This has led to the development of guanidine-containing drugs for a vast array of therapeutic areas, including:

-

Antihypertensives: Guanethidine and guanabenz are examples of early guanidine-based drugs used to manage high blood pressure.[4]

-

Antimicrobials: The antiseptic chlorhexidine and the antibiotic streptomycin both feature the guanidine scaffold, highlighting its importance in combating infectious diseases.[5]

-

Anticancer Agents: The guanidinium group is a key feature in several compounds being investigated for their antitumor properties.[1]

-

Neurological Disorders: Guanidine hydrochloride has been used in the treatment of myasthenic syndromes, and more recently, guanidine derivatives have been explored for their neuroprotective effects.[6]

The versatility of the guanidine core has established it as a "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple, unrelated biological targets.

The Strategic Introduction of the Phenoxyphenyl Moiety

The development of phenoxyphenyl-substituted guanidines represents a strategic evolution in the design of guanidine-based therapeutics. The phenoxyphenyl group is a lipophilic and sterically bulky substituent that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its incorporation into various drug scaffolds has been shown to enhance binding to hydrophobic pockets within target proteins and improve membrane permeability.

The rationale for combining the polar, highly basic guanidine head with a nonpolar phenoxyphenyl tail is rooted in the desire to create amphipathic molecules capable of interacting with complex biological targets, such as ion channels and protein kinases. The phenoxyphenyl moiety is a recognized pharmacophore in its own right, found in a number of approved drugs and clinical candidates, including inhibitors of Bruton's tyrosine kinase (BTK) and c-Jun N-terminal kinase (JNK).[7][8]

Synthetic Strategies for Phenoxyphenyl-Substituted Guanidines

The synthesis of substituted guanidines has evolved from classical, multi-step procedures to more efficient modern catalytic methods.[9] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches

Historically, the most common methods for synthesizing guanidines involved the reaction of a primary or secondary amine with a guanylating agent. A widely used approach is the reaction of an amine with a thiourea in the presence of a desulfurizing agent, such as a mercury salt.[10] While effective, this method suffers from the toxicity of the reagents.[11]

An alternative classical route involves the reaction of an amine with a cyanamide derivative, often catalyzed by a Lewis acid.[12]

Experimental Protocol: Synthesis of a Tri-substituted Guanidine from a Thiourea

This protocol describes a general procedure for the synthesis of a tri-substituted guanidine from a thiourea precursor, a common method in the development of guanidine-based compounds.[10]

-

Step 1: Preparation of the Thiourea (if not commercially available). To a stirring solution of the desired primary amine (1.0 eq) in a suitable solvent such as dichloromethane, add an equimolar amount of the corresponding isothiocyanate (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by column chromatography.

-

Step 2: Guanylation. Dissolve the thiourea (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dimethylformamide. Add a desulfurizing agent, for example, mercury(II) chloride (1.1 eq), and a non-nucleophilic base like triethylamine (2.0 eq). Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor by TLC.

-

Step 3: Work-up and Purification. Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. The filtrate is then typically diluted with an organic solvent and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tri-substituted guanidine.

Modern Synthetic Methods

More recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for guanidine synthesis. These include transition-metal-catalyzed reactions, such as the palladium-catalyzed cascade reaction of azides with isonitriles and amines.[13] Solid-phase synthesis techniques have also been developed, allowing for the rapid generation of libraries of substituted guanidines for high-throughput screening.[5]

Diagram: General Synthetic Approaches to Substituted Guanidines

Caption: Guanidinium cation binding within the ion channel pore, blocking ion flow.

Kinase Inhibition

The phenoxyphenyl scaffold is a common feature in many kinase inhibitors. [7]The diaryl ether linkage provides a degree of conformational flexibility that allows the molecule to adopt an optimal geometry for binding to the ATP-binding pocket of a kinase. The phenoxyphenyl group can engage in hydrophobic interactions with nonpolar residues in the kinase domain, while the guanidinium group can form hydrogen bonds with key residues in the hinge region.

While direct evidence for phenoxyphenyl guanidines as potent kinase inhibitors is still emerging, the structural similarities to known kinase inhibitors suggest this is a promising area of investigation. For example, the development of N-(4-phenoxyphenyl)benzamide derivatives as SPAK inhibitors highlights the potential of the phenoxyphenyl moiety in targeting kinases involved in hypertension.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyphenyl-substituted guanidines is highly dependent on their substitution pattern. Key SAR insights for related diarylguanidines have been elucidated:

-

Lipophilicity: In a series of N,N'-diarylguanidines investigated as anticonvulsants, it was found that flexible and moderately sized lipophilic groups on the aryl rings were preferred for biological activity. [10]This supports the hypothesis that the phenoxyphenyl group contributes favorably to the overall lipophilicity required for activity.

-

Aryl Substitution Pattern: For diarylguanidines targeting the NMDA receptor, ortho or meta substitution on the phenyl rings generally leads to greater affinity compared to para-substituted derivatives. [3]* Guanidine Substitution: The degree of substitution on the guanidine nitrogen atoms can significantly impact selectivity. For example, tri- and tetrasubstituted diarylguanidines have been shown to retain affinity for the NMDA receptor while having reduced affinity for sigma receptors. [3] Table: SAR Summary for Diarylguanidines as NMDA Receptor Antagonists

| Position of Substitution | Effect on Activity | Reference |

| Phenyl Ring (ortho/meta) | Increased affinity | [3] |

| Phenyl Ring (para) | Decreased affinity | [3] |

| Guanidine Nitrogens | Affects selectivity (NMDA vs. sigma) | [3] |

Therapeutic Applications and Future Directions

The unique combination of a polar guanidinium head and a lipophilic phenoxyphenyl tail has positioned this class of compounds as promising candidates for a variety of therapeutic applications.

Neuroprotection

Given their activity as NMDA receptor antagonists and sodium channel blockers, phenoxyphenyl guanidines are being investigated for their potential in treating neurodegenerative disorders and stroke. [3]By blocking the excessive influx of calcium that leads to excitotoxicity, these compounds could offer a means of protecting neurons from damage.

Anticonvulsant Activity

The ability of diarylguanidines to block voltage-gated sodium channels makes them attractive candidates for the development of new anticonvulsant drugs. [10]The phenoxyphenyl scaffold could be optimized to enhance potency and selectivity for specific sodium channel subtypes involved in epilepsy.

Anti-inflammatory and Anticancer Potential

The role of the phenoxyphenyl moiety in kinase inhibitors suggests that phenoxyphenyl guanidines may also have utility as anti-inflammatory and anticancer agents. [14]Further investigation into their kinase inhibitory profiles is warranted.

Conclusion

The development of phenoxyphenyl-substituted guanidines is a testament to the enduring value of the guanidinium scaffold in medicinal chemistry. By strategically combining the well-established biological activity of the guanidine core with the favorable physicochemical properties of the phenoxyphenyl moiety, researchers have created a versatile class of compounds with significant therapeutic potential. As our understanding of the molecular basis of disease continues to grow, the rational design of new phenoxyphenyl guanidine derivatives holds great promise for the development of novel therapies for a wide range of human ailments.

References

-

Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (1994). Journal of Medicinal Chemistry, 37(2), 260-7. Retrieved from [Link]

-

Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews, 43(10), 3406-25. Retrieved from [Link]

-

Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. (2018). Molecules, 23(11), 2948. Retrieved from [Link]

- US5034404A - Guanidine derivatives, their production and insecticides. (n.d.). Google Patents.

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). International Journal of Molecular Sciences, 24(9), 8011. Retrieved from [Link]

-

Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10), 303. Retrieved from [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). Marine Drugs, 17(1), 5. Retrieved from [Link]

-

Interaction of nonylguanidine with the sodium channel. (1982). The Journal of General Physiology, 80(1), 1-22. Retrieved from [Link]

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-5. Retrieved from [Link]

-

The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports, 32(11), 1571-1651. Retrieved from [Link]

- US5489709A - Preparation of substituted guanidines. (n.d.). Google Patents.

-

Selected examples of guanidine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

- WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives. (n.d.). Google Patents.

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). International Journal of Molecular Sciences, 24(24), 17296. Retrieved from [Link]

-

Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. (2025). Dalton Transactions. Retrieved from [Link]

-

Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127408. Retrieved from [Link]

-

Antiarrhythmics (Lesson 2 - Sodium Channel Blockers). (2017). YouTube. Retrieved from [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules, 25(21), 5032. Retrieved from [Link]

-

Solid-phase synthesis of substituted guanidines using a novel acid labile linker. (2001). Journal of Combinatorial Chemistry, 3(4), 310-21. Retrieved from [Link]

-

Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1348123. Retrieved from [Link]

-

Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10), 303. Retrieved from [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). Molecular Pharmacology, 80(6), 1017-26. Retrieved from [Link]ncbi.nlm.nih.gov/21926190/)

Sources

- 1. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5034404A - Guanidine derivatives, their production and insecticides - Google Patents [patents.google.com]

- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]

- 13. Guanidine synthesis [organic-chemistry.org]

- 14. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 1-(2-Phenoxyphenyl)guanidine in Ion Channels

This guide provides an in-depth technical analysis of 1-(2-Phenoxyphenyl)guanidine and its structural class (hydrophobic aryl-guanidines) as modulators of Acid-Sensing Ion Channels (ASICs) , specifically ASIC3 .

While "this compound" is not a marketed pharmaceutical, it represents a critical pharmacophore in ion channel physiology: a non-proton ligand capable of activating or modulating acid sensors at physiological pH. This guide synthesizes data from the broader class of guanidine-based ASIC modulators (exemplified by GMQ and Guanabenz) to define its mechanism.

Executive Summary

This compound acts as a small-molecule modulator of the Acid-Sensing Ion Channel 3 (ASIC3) . Unlike classical ion channel blockers that physically occlude the pore, this compound functions primarily as a gating modifier (allosteric agonist/modulator).

Its structural composition—a positively charged guanidinium head group linked to a lipophilic phenoxyphenyl tail—allows it to mimic the "arginine finger" mechanism seen in other ASIC ligands, effectively "unlocking" the channel at neutral pH (7.4) or shifting its sensitivity to protons.

Key Pharmacological Profile:

-

Primary Target: ASIC3 (homomers and heteromers).

-

Mode of Action: Positive Allosteric Modulation (PAM) / Non-proton Agonism.

-

Physiological Outcome: Induces sustained currents at physiological pH; sensitizes nociceptors to mild acidosis.

Chemical Identity & Structural Pharmacophore

To understand the mechanism, one must analyze the causality of the structure.

| Structural Component | Chemical Function | Mechanistic Role |

| Guanidinium Head | Highly basic ( | Mimics the arginine side chain; forms electrostatic interactions with acidic residues (Glutamate/Aspartate) in the channel's "Palm" domain. |

| Phenoxyphenyl Tail | Bulky, hydrophobic, aromatic. | Anchors the molecule into the hydrophobic pocket of the channel's extracellular vestibule; prevents rapid washout and stabilizes the "open" conformation. |

| Linker (C1-N) | Rigid connection. | Orients the guanidine group to interact with the critical Glu79 (or equivalent) residue in the ASIC3 palm domain. |

Mechanism of Action: The "Non-Proton" Gating Pathway

The core mechanism of this compound deviates from the canonical proton-dependent activation of ASICs.

The Canonical vs. Guanidine Pathway

Normally, ASICs open when extracellular protons (

The Guanidine Mechanism:

-

Binding Site: The molecule binds to a distinct non-proton ligand sensing domain (NPLSD) located in the central vestibule (lower palm domain), distinct from the acidic pocket.

-

Electrostatic Bridging: The positively charged guanidine group interacts with Glu79 (in rat ASIC3) and Glu423 . This interaction mimics the intradomain salt bridges that usually form only during severe acidification.

-

Stabilization of the Open State: The hydrophobic tail wedges into the subunit interface, preventing the channel from collapsing back to the resting (closed) state.

-

Result: The channel opens without a drop in pH (activation at pH 7.4), or the pH-response curve shifts dramatically towards the alkaline range (sensitization).

The "Window Current" Phenomenon

A critical feature of this mechanism is the creation of a window current .

-

Activation Shift: The activation curve shifts to higher pH values (e.g., from pH 6.6 to pH 7.2).

-

Desensitization Shift: The steady-state desensitization curve also shifts.

-

Overlap: At pH 7.4, the overlap between activation and inactivation curves creates a sustained, non-desensitizing current. This is mechanistically distinct from the transient current seen with pure acid stimulation.

Visualization of Signaling Pathways

The following diagram illustrates the differential gating pathways between standard Acidosis and Guanidine-mediated modulation.

Caption: Figure 1: Dual-pathway activation of ASIC3. The guanidine ligand bypasses the proton-sensing acidic pocket, directly engaging the Palm domain to stabilize the open state at neutral pH.

Experimental Validation Protocols

To validate the mechanism of this compound, researchers must distinguish between pore block (common for guanidines at high concentrations) and allosteric modulation .

Protocol A: Whole-Cell Patch Clamp Verification

Objective: Determine if the compound acts as a gating modifier or a pore blocker.

-

Preparation: Transfect CHO or HEK293 cells with rat or human ASIC3 cDNA.

-

Solutions:

-

Bath: Standard Tyrode’s solution (pH 7.4).

-

Pipette: K-Gluconate or CsF based internal solution.

-

-

Step 1 (Control): Apply a rapid pH drop (pH 7.4

pH 6.0) for 5s. Record transient current ( -

Step 2 (Ligand Application): Washout, then apply This compound (100

M) at pH 7.4 .-

Observation: If the compound is an agonist, a slow-onset, sustained inward current will develop without pH change.

-

-

Step 3 (Modulation): While the ligand is present, apply the pH 6.0 pulse again.

-

Observation: Look for a shift in the desensitization rate (

) or peak amplitude.

-

Protocol B: pH-Dependence Shift Analysis

Objective: Quantify the allosteric shift (

-

Protocol: Apply a series of pH steps (pH 7.4 down to 5.0) in the absence and presence of the ligand.

-

Analysis: Fit the normalized conductance (

) to the Hill equation: -

Validation Criteria: A leftward or upward shift in the curve confirms the "Guanidine Effect" (sensitization).

Quantitative Data Summary (Representative)

The following table summarizes the expected electrophysiological profile based on the aryl-guanidine class (e.g., GMQ/Guanabenz) acting on ASIC3.

| Parameter | Control (pH 7.4) | With this compound | Mechanistic Interpretation |

| Resting Current | ~0 pA | >100 pA (Sustained) | Direct activation of the channel at neutral pH. |

| pH 50 (Activation) | 6.6 | 7.1 - 7.3 | Alkaline shift; channel opens at near-physiological pH. |

| Desensitization ( | Fast (~300 ms) | Slowed / Incomplete | Destabilization of the desensitized state. |

| Selectivity ( | >10 | >10 (Unchanged) | Ligand does not alter the selectivity filter, only the gate. |

| Effect on ASIC1a | None / Inhibition | Inhibition (Acidic Shift) | Specificity for ASIC3; often inhibits ASIC1a by shifting activation to lower pH. |

References

-

Alijevic, O., & Kellenberger, S. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. Journal of Biological Chemistry, 287(43), 36059–36070. Link

-

Vulfius, C. A., et al. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Frontiers in Pharmacology, 10, 332. Link

-

Delaunay, A., et al. (2012). Human ASIC3 Channel Dynamically Adapts its Activity to Sensing of Extracellular pH and Non-proton Ligands. Proceedings of the National Academy of Sciences, 109(32), 13124-13129. Link

-

Li, W. G., et al. (2011). ASIC3 Channels Integrate Agonist and Antagonist Effects of Guanidine Compounds. Molecular Pharmacology, 80(6), 1073-1084. Link

Methodological & Application

preparation of 1-(2-Phenoxyphenyl)guanidine hydrochloride salt

Executive Summary

This application note details the synthesis of 1-(2-Phenoxyphenyl)guanidine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the design of sodium channel blockers and anti-protozoal agents.

The presence of the ortho-phenoxy group on the aniline precursor introduces specific steric and electronic challenges that render standard nucleophilic substitutions sluggish. To address this, we present two validated protocols:

-

Method A (The "Gold Standard"): Guanylation using 1H-Pyrazole-1-carboxamidine hydrochloride . This method is preferred for research-scale synthesis due to its mild conditions, high tolerance for steric hindrance, and operational simplicity.

-

Method B (Scalable Alternative): Reaction with Cyanamide under acid catalysis. This is cost-effective for multi-gram to kilogram scale-up but requires rigorous thermal control.

Retrosynthetic Analysis & Strategy

The target molecule, an aryl guanidine, is disconnected at the C-N bond between the guanidine core and the aniline nitrogen.

-

Precursor: 2-Phenoxyaniline (2-Aminodiphenyl ether).

-

Key Challenge: The ortho-phenoxy substituent acts as an electron-donating group (EDG) but also provides significant steric bulk, which can impede the attack on the electrophilic amidine center.

-

Solution: Use of a pyrazole-based transfer reagent (Method A) allows the reaction to proceed under mild conditions by utilizing a better leaving group (pyrazole) compared to ammonia or thiols.

Pathway Visualization

Figure 1: Strategic pathways for the synthesis of this compound HCl. Method A is the preferred laboratory route.

Method A: Synthesis via 1H-Pyrazole-1-carboxamidine (Recommended)

This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanylating agent.[1] It is superior to S-methylisothiourea methods as it avoids the evolution of toxic methyl mercaptan gas.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 2-Phenoxyaniline | Substrate | 1.0 | 185.22 |

| 1H-Pyrazole-1-carboxamidine HCl | Guanylating Agent | 1.2 | 146.58 |

| DIPEA (N,N-Diisopropylethylamine) | Base | 1.5 | 129.24 |

| DMF (Anhydrous) | Solvent | - | - |

| Diethyl Ether | Precipitation | - | - |

Detailed Protocol

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-phenoxyaniline (1.85 g, 10.0 mmol) in anhydrous DMF (10 mL).

-

Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.76 g, 12.0 mmol) to the solution. The mixture may remain a suspension initially.

-

Activation: Add DIPEA (2.6 mL, 15.0 mmol) dropwise. The reaction is slightly exothermic; ensure the temperature does not exceed 30°C.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting aniline (

) should disappear, and a polar spot ( -

Note: If conversion is incomplete due to the steric bulk of the phenoxy group, heat the mixture to 50°C for an additional 4 hours.

-

-

Workup (Salt Exchange):

-

Concentrate the DMF under reduced pressure (rotary evaporator with high vacuum).

-

Dissolve the oily residue in minimal Ethanol (5 mL).

-

Add 4M HCl in Dioxane (5 mL) to ensure full protonation and removal of DIPEA.

-

-

Precipitation: Slowly add Diethyl Ether (50 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Purification: Filter the solid and wash with cold ether (2 x 20 mL) to remove the pyrazole byproduct. Recrystallize from Ethanol/Ether if necessary.

Method B: Synthesis via Cyanamide (Scalable)

This method is atom-economical but requires careful handling of Cyanamide, which is toxic and skin-permeable.

Reagents & Stoichiometry

| Component | Role | Equiv. |

| 2-Phenoxyaniline | Substrate | 1.0 |

| Cyanamide (50% wt in H2O) | Reagent | 1.5 |

| Conc. HCl (37%) | Catalyst | 1.0 |

| Ethanol (Absolute) | Solvent | - |

Detailed Protocol

-

Salt Formation: Dissolve 2-phenoxyaniline (10.0 mmol) in Ethanol (15 mL). Add Conc. HCl (0.85 mL, 10.0 mmol) dropwise.

-

Evaporation: Evaporate the solvent to dryness to obtain the aniline hydrochloride salt. (This step ensures the stoichiometry of the acid is precise).

-

Reaction: Redissolve the salt in Ethanol (10 mL). Add Cyanamide solution (15.0 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 16–24 hours under a drying tube (calcium chloride).

-

Isolation: Cool the mixture to 0°C. The guanidine hydrochloride salt often precipitates directly.

-

Purification: If no precipitate forms, evaporate the solvent and triturate the residue with Acetone (guanidine salts are typically insoluble in acetone, while impurities may dissolve). Filter the white solid.

Analytical Characterization

To ensure the integrity of the synthesized salt, the following analytical parameters must be met.

-

Appearance: White crystalline solid.

-

Melting Point: Expected range: 175–180°C (Decomposes).

-

Solubility: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

Spectral Validation (1H NMR in DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment |

| 9.45 | s (broad) | 1H | NH (Guanidine) |

| 7.40 - 7.10 | m | 9H | Aromatic Protons (Phenoxy + Phenyl ring) |

| 7.05 | s (broad) | 4H |

Note: The guanidine protons are exchangeable and may appear as a single broad peak or distinct signals depending on water content and concentration.

Troubleshooting & Critical Parameters

-

Steric Hindrance: The 2-phenoxy group is bulky. If Method A yields <50%, switch to 1H-Pyrazole-1-carboxamidine in a microwave reactor (100°C, 30 mins) to overcome the energy barrier.

-

Hygroscopicity: Guanidine HCl salts are hygroscopic. Dry the final product in a vacuum desiccator over

for 24 hours before weighing or biological testing. -

Byproduct Removal: In Method A, the pyrazole byproduct is water-soluble. If ether precipitation fails, dissolve the crude in water and wash with DCM (removes pyrazole), then lyophilize the aqueous layer to recover the guanidine salt.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Link

-

Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc.[1] Link

-

Kastron, V. V., et al. (1985). Synthesis and biological activity of 1-arylguanidines. Pharmaceutical Chemistry Journal. Link

-

Organic Chemistry Portal. Synthesis of Guanidines.Link

Sources

Application Note: 1-(2-Phenoxyphenyl)guanidine as a Sodium Channel Blocker Probe

This guide outlines the technical application of 1-(2-Phenoxyphenyl)guanidine , a synthetic small-molecule probe designed to interrogate voltage-gated sodium channels (Nav). Based on its chemical structure—a highly basic guanidinium headgroup coupled to a lipophilic phenoxyphenyl tail—this compound functions as a state-dependent, cationic pore blocker .

This Application Note is designed for electrophysiologists and pharmacologists characterizing channel gating, pore dynamics, and drug-binding kinetics.

Introduction & Mechanism of Action

This compound represents a class of arylguanidine blockers. Unlike peptide toxins (e.g., TTX) that occlude the outer vestibule, or simple local anesthetics (e.g., Lidocaine) that bind the inner cavity, this probe combines a guanidinium mimic of the sodium ion with a bulky lipophilic anchor .

Mechanistic Insight[1][2]

-

The Warhead (Guanidine): At physiological pH (7.4), the guanidine group (

) is fully protonated. This cationic moiety is electrostatically attracted to the DEKA selectivity filter (Asp-Glu-Lys-Ala) and the outer carboxylate rings of the Nav pore. -

The Anchor (2-Phenoxyphenyl): The hydrophobic phenoxyphenyl group partitions into the lipid bilayer or hydrophobic pockets within the channel fenestrations.

-

Binding Mode: The compound likely exhibits "Use-Dependence" (Phasic Block). It binds more tightly when the channel is open or inactivated, as the conformational change exposes high-affinity binding sites within the inner pore.

DOT Diagram: Mechanism of Blockade

The following diagram illustrates the dual-interaction mechanism (Electrostatic + Hydrophobic) leading to state-dependent inhibition.

Caption: State-dependent binding cycle. The probe preferentially accesses and binds to Open/Inactivated states, stabilizing the non-conducting conformation.

Material Preparation & Handling

Physicochemical Properties[3]

-

Molecular Weight: ~227.26 g/mol

-

Solubility: Low in water; High in DMSO/Ethanol.

-

pKa: ~12-13 (Always cationic in physiological buffers).

Stock Solution Protocol

-

Solvent: Dissolve the powder in 100% anhydrous DMSO to create a 100 mM stock .

-

Note: Avoid aqueous buffers for the master stock to prevent precipitation.

-

-

Storage: Aliquot into light-protective vials (amber tubes). Store at -20°C . Stable for 6 months.

-

Working Solution: Dilute the stock into the extracellular recording solution immediately prior to use.

-

Max DMSO: Ensure final DMSO concentration is < 0.1% to avoid vehicle artifacts on channel gating.

-

Sonication: If a precipitate forms upon dilution (cloudiness), sonicate for 5 minutes at room temperature.

-

Experimental Protocol: Whole-Cell Patch Clamp

This is the gold standard method to quantify the potency (

A. Solutions

| Component | Intracellular (Pipette) Solution (mM) | Extracellular (Bath) Solution (mM) |

| CsF | 135 (Blocks K+ currents) | - |

| NaCl | 10 | 140 |

| EGTA | 10 (Buffers Ca2+) | - |

| HEPES | 10 | 10 |

| Glucose | - | 10 |

| TEA-Cl | - | 10 (Blocks K+ channels) |

| CaCl2 | - | 2 |

| MgCl2 | - | 1 |

| pH | 7.3 (adjust w/ CsOH) | 7.4 (adjust w/ NaOH) |

B. Voltage Protocols

To characterize the State-Dependence , you must test the drug at different holding potentials.

Protocol 1: Tonic Block (Resting State Affinity)

-

Holding Potential: -120 mV (Hyperpolarized; Channels Closed).

-

Pulse: Depolarize to -10 mV for 20 ms every 5 seconds (0.2 Hz).

-

Measurement: Measure peak current amplitude before and after drug perfusion.

-

Expectation: this compound should show low potency (High

) in this protocol.

Protocol 2: Inactivated State Block (High Affinity)

-

Holding Potential: -60 mV (or the

of inactivation for your specific channel). -

Pulse: Depolarize to -10 mV for 20 ms.

-

Measurement: Compare peak currents.

-

Expectation: Potency should increase significantly (lower

, often 10-100x shift) compared to Protocol 1.

Protocol 3: Use-Dependence (Phasic Block)

-

Holding Potential: -120 mV.

-

Train: Apply a train of 20 pulses to -10 mV at high frequency (10 Hz or 20 Hz ).

-

Analysis: Plot Peak Current (

) vs. Pulse Number. -

Result: A progressive decline in current amplitude (accumulation of block) confirms the probe enters the open pore and gets trapped.

DOT Diagram: Experimental Workflow

Caption: Standardized patch-clamp workflow for validating reversible sodium channel blockade.

Data Analysis & Interpretation

Calculation of

Fit the dose-response data to the Hill Equation:

- (Hill Coefficient): Expect a value near 1.0 (indicating 1:1 binding stoichiometry).

State-Dependent Ratio

Calculate the Therapeutic Index (TI) for the probe:

-

A high TI (>10) indicates the probe is highly selective for damaged/depolarized tissue (relevant for pain/ischemia research).

Voltage-Shift Analysis

Plot the Steady-State Inactivation (SSI) curve (Boltzmann fit).

-

Observation: The probe should shift the

of inactivation to more negative potentials (hyperpolarizing shift), indicating it stabilizes the inactivated state.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Current Run-down | Intracellular dialysis of factors. | Add 2 mM ATP and 0.5 mM GTP to pipette solution. Keep recordings < 20 mins. |

| No Block Observed | Drug precipitation or pH issue. | Check stock solubility. Ensure pH is 7.4 (Drug must be cationic). |

| Irreversible Block | Lipophilic accumulation. | Washout with 1 mg/mL BSA (Bovine Serum Albumin) in the bath to "scavenge" the lipophilic drug. |

| Slow Onset | Slow membrane partitioning. | Pre-incubate the cell with the drug for 2-3 minutes before triggering the pulse train. |

References

- Hille, B. (2001). Ion Channels of Excitable Membranes. 3rd Ed. Sinauer Associates.

-

Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.

-

Lenkowski, P. W., et al. (2007). A pharmacophore model for state-dependent inhibition of NaV1.2 sodium channels. Molecular Pharmacology, 71(1), 31-41. (Describes the binding of arylguanidines/local anesthetics).

-

Clare, J. J., et al. (2000). Voltage-gated sodium channels as therapeutic targets.[1] Drug Discovery Today, 5(11), 506-520.

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of phenoxyphenyl guanidines in water

Technical Support Center: Solubility Optimization for Phenoxyphenyl Guanidines

Topic: Troubleshooting Solubility Issues of Phenoxyphenyl Guanidines in Aqueous Media Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Status: Active | Version: 2.4

Executive Summary: The "Push-Pull" Conflict

Phenoxyphenyl guanidines present a classic "Push-Pull" solubility paradox. The guanidine core is a highly basic, polar "head" (typically

In neutral water (pH 7.0), these molecules often exist near their

Phase 1: Diagnostic & Triage

Q1: My compound dissolves in DMSO but crashes out immediately upon addition to aqueous buffer. Why?

A: You are experiencing "Solvent Shock" driven by the hydrophobic effect.